molecular formula C17H17ClN2O6S B3514679 Methyl 2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate

Methyl 2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate

Cat. No.: B3514679
M. Wt: 412.8 g/mol
InChI Key: SQHMUPATSFLMAW-UHFFFAOYSA-N
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Description

Methyl 2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a sulfonylamino group, and an amino-oxoethoxy substituent. These functional groups contribute to its diverse reactivity and utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloro-4-methylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amino group is sulfonylated using a sulfonyl chloride to form the sulfonylamino derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonylamino group can be reduced to a sulfonamide.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution of the chloro group can produce a wide range of substituted benzoates.

Scientific Research Applications

Methyl 2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonylamino group can form hydrogen bonds with target proteins, while the benzoate ester can enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-bromobenzoate: This compound shares a similar benzoate ester structure but differs in the presence of a bromine atom instead of a sulfonylamino group.

    Methyl 4-(2-amino-2-oxoethoxy)benzoate: This compound has a similar amino-oxoethoxy substituent but lacks the sulfonylamino and chloro groups.

Uniqueness

Methyl 2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfonylamino and chloro groups allows for diverse chemical modifications and applications.

Properties

IUPAC Name

methyl 2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O6S/c1-10-7-12(18)15(8-14(10)26-9-16(19)21)27(23,24)20-13-6-4-3-5-11(13)17(22)25-2/h3-8,20H,9H2,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHMUPATSFLMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)NC2=CC=CC=C2C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate

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